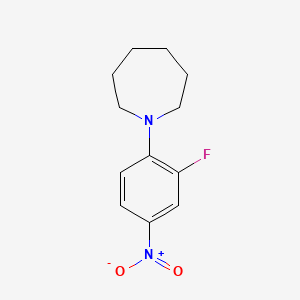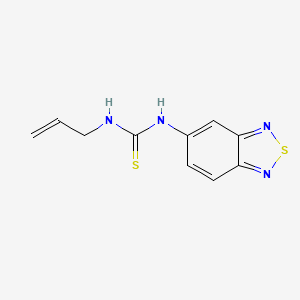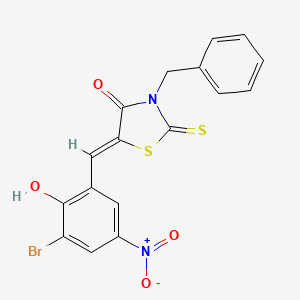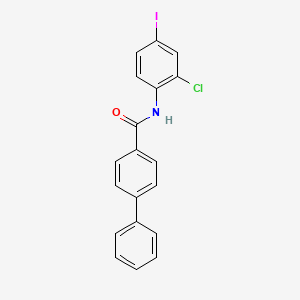![molecular formula C17H20N2O4S B5108798 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Mesitylamino)sulfonyl]-2-methoxybenzamide, also known as MSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of study, including cancer research, neuroscience, and pharmacology.
科学的研究の応用
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been used in various scientific research applications. One of its most promising applications is in cancer research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been used in neuroscience research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can modulate the activity of ion channels in neurons, which can have an impact on synaptic transmission and neuronal excitability.
作用機序
The mechanism of action of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is not fully understood. However, studies have shown that it can modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In neurons, it can modulate ion channel activity and affect synaptic transmission. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound and can be stored for extended periods of time. However, one limitation of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is its potential toxicity. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the use of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in scientific research. One potential direction is in the development of new cancer therapies. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has shown promising antitumor activity and could be further developed as a potential cancer treatment.
Another potential direction is in the study of ion channel modulation. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to modulate the activity of ion channels, and further research could lead to a better understanding of the role of ion channels in various physiological processes.
Conclusion:
In summary, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a sulfonamide derivative that has shown potential in various scientific research applications. Its relatively simple synthesis method and potential in cancer research and neuroscience make it a promising compound for future research. However, caution should be taken when handling and using this compound due to its potential toxicity.
合成法
The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide involves the reaction of mesitylamine with 2-methoxybenzoic acid, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to form 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide. The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a relatively simple process and can be performed in a laboratory setting.
特性
IUPAC Name |
2-methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-7-11(2)16(12(3)8-10)19-24(21,22)13-5-6-15(23-4)14(9-13)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJGKGBCAFHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)




methyl]propanamide](/img/structure/B5108770.png)

![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)

![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)